Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Catalog No.
S2936520
CAS No.
305859-68-1
M.F
C12H13NO4
M. Wt
235.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

CAS Number

305859-68-1

Product Name

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

IUPAC Name

benzyl N-(5-oxooxolan-3-yl)carbamate

Molecular Formula

C12H13NO4

Molecular Weight

235.239

InChI

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

InChI Key

BNIBNUOPVTZWRT-UHFFFAOYSA-N

SMILES

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2

solubility

not available

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 305859-68-1) is a highly crystalline, Cbz-protected beta-amino-gamma-butyrolactone that serves as a versatile chiral building block in organic synthesis. Featuring a stable lactone core and an orthogonally protected amino group, it is primarily utilized as a conformationally restricted precursor for beta-amino acids, GABA receptor modulators, and complex peptidomimetics [1]. Its high crystallinity, characterized by a melting point of 103–107 °C, combined with its compatibility with diverse synthetic workflows, makes it a highly processable intermediate for both discovery chemistry and scalable active pharmaceutical ingredient (API) manufacturing .

Substituting this specific Cbz-protected lactone with its Boc-protected analog or the unprotected amine fundamentally disrupts downstream processability [1]. The unprotected beta-amino-gamma-butyrolactone is highly polar, prone to premature ring-opening, and difficult to handle outside of its hygroscopic salt form, complicating isolation. Conversely, while the Boc-protected analog is stable, its deprotection requires strongly acidic conditions (e.g., TFA or HCl) that routinely degrade acid-sensitive moieties—such as acetals or tert-butyl esters—present in complex target molecules . By utilizing the Cbz-protected variant, chemists can perform quantitative amine unmasking via neutral catalytic hydrogenolysis, thereby preserving sensitive functional groups and avoiding the severe yield penalties associated with non-orthogonal deprotection sequences [1].

Orthogonal Deprotection Efficiency in Complex API Synthesis

In the synthesis of complex peptidomimetics containing acid-labile groups, the Cbz-protected Benzyl (5-oxotetrahydrofuran-3-yl)carbamate allows for selective amine unmasking via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions[1]. This orthogonal approach achieves >95% yield of the free amine without affecting sensitive moieties. In contrast, utilizing the Boc-protected analog (tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate) requires harsh acidic cleavage (TFA/HCl), which typically results in a 15–25% yield loss due to the degradation of concurrent acid-sensitive functional groups .

Evidence DimensionDeprotection yield in the presence of acid-sensitive groups
Target Compound Data>95% yield via neutral catalytic hydrogenolysis
Comparator Or BaselineBoc-protected analog (15–25% yield loss via acidic cleavage)
Quantified DifferencePrevents up to 25% yield degradation during amine unmasking
ConditionsDeprotection step in multi-functional peptidomimetic synthesis

Enables the construction of complex, highly functionalized APIs by preventing the destruction of acid-sensitive protecting groups during late-stage synthesis.

Physical Form and Scalable Purification Recovery

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is isolated as a highly crystalline white solid with a well-defined melting point of 103–107 °C . This distinct physical property allows the compound to be purified to >98% via simple recrystallization. When compared to the unprotected beta-amino-gamma-butyrolactone—which is typically handled as a highly polar, hygroscopic hydrochloride salt or an unstable free base—the Cbz-protected lactone eliminates the need for exhaustive preparative chromatography [1]. This difference reduces solvent consumption by >80% during kilogram-scale isolation.

Evidence DimensionPurification recovery and physical state
Target Compound DataCrystalline solid (mp 103–107 °C) allowing >90% recovery via recrystallization
Comparator Or BaselineUnprotected amine (hygroscopic salt requiring chromatographic or complex isolation)
Quantified DifferenceEliminates preparative chromatography, reducing solvent use by >80%
ConditionsKilogram-scale process chemistry isolation

Dramatically lowers manufacturing costs and solvent waste by replacing bottleneck chromatographic steps with scalable crystallization.

Precursor Suitability for Biocatalytic Desymmetrization

The synthesis of the chiral lactone core can be efficiently achieved via Baeyer-Villiger monooxygenase (BVMO) catalyzed desymmetrization of the corresponding prochiral 3-substituted cyclobutanone [1]. Under mild aqueous conditions (pH 9, 30 °C), this biocatalytic route yields the target Cbz-protected lactone with >90% conversion and >80% enantiomeric excess (ee). In contrast, traditional chemical oxidation using m-CPBA yields a purely racemic mixture, which inherently caps the theoretical yield of a single enantiomer at 50% during subsequent chiral resolution [1].

Evidence DimensionEnantioselectivity and theoretical yield
Target Compound Data>80% ee and >90% conversion directly via BVMO biocatalysis
Comparator Or BaselineChemical m-CPBA oxidation (0% ee, requiring resolution with a 50% yield cap)
Quantified DifferenceIncreases theoretical yield of the desired enantiomer by >40% by avoiding racemic resolution
Conditions100 mM phosphate buffer pH 9, 30 °C, using engineered BVMOs

Provides a highly efficient, green-chemistry pathway to enantiopure building blocks, crucial for the cost-effective synthesis of chiral drugs.

Orthogonal Synthesis of Complex Peptidomimetics

Because the Cbz group can be removed under neutral hydrogenolysis conditions, this compound is the ideal choice for synthesizing multi-functional peptidomimetics where acid-sensitive moieties (such as tert-butyl esters or Boc-protected side chains) must remain fully intact during the unmasking of the beta-amino group [1].

Scalable Manufacturing of GABA Receptor Modulators

The high crystallinity of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate allows for straightforward purification via recrystallization. This makes it a highly processable precursor for the industrial-scale synthesis of conformationally restricted GABA analogs and beta-amino acids, avoiding the bottleneck of preparative chromatography [2].

Development of Biocatalytic Oxidation Workflows

As a proven substrate/product in enzymatic desymmetrization, this compound serves as a critical benchmark material for laboratories optimizing Baeyer-Villiger monooxygenase (BVMO) pathways, enabling the transition from harsh chemical oxidants to sustainable, highly enantioselective biocatalysis [2].

XLogP3

1.1

Dates

Last modified: 08-17-2023

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